molecular formula C6H5F7O B160009 4,4,5,5,6,6,6-Heptafluorohexan-2-one CAS No. 136909-72-3

4,4,5,5,6,6,6-Heptafluorohexan-2-one

Cat. No. B160009
M. Wt: 226.09 g/mol
InChI Key: HXAYZDVVQAKLDA-UHFFFAOYSA-N
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Description

“4,4,5,5,6,6,6-Heptafluorohexan-2-one” is a chemical compound with the molecular formula C6H5F7O . It is a member of the per- and polyfluoroalkyl substances (PFAS) class .


Molecular Structure Analysis

The molecular structure of “4,4,5,5,6,6,6-Heptafluorohexan-2-one” consists of a hexan-2-one backbone with seven fluorine atoms attached to the carbon atoms 4, 5, and 6 .

Scientific Research Applications

Chromatography and Spectroscopy

4,4,5,5,6,6,6-Heptafluorohexan-2-one has been utilized in analytical chemistry, particularly in chromatography and spectroscopy. Stańczuk et al. (2013) synthesized various APB isomers separable by gas chromatography as heptafluorobutyramide derivatives, indicating its potential in analytical separations and identifications (Stańczuk, Morris, Gardner, & Kavanagh, 2013).

Photoreactions and Photochemistry

The compound has been studied in the context of photochemistry. Encina and Lissi (1976) investigated the photochemistry of ketones including heptan-2-one, highlighting the role of solvents in type II photoreactions (Encina & Lissi, 1976).

Molecular Synthesis and Crystallography

In molecular synthesis and crystallography, Rodríguez‐Molina et al. (2013) reported on the synthesis of molecular rotors using fluorinated compounds, which could include derivatives of 4,4,5,5,6,6,6-Heptafluorohexan-2-one (Rodríguez‐Molina et al., 2013).

Optical and Electronic Applications

For optical and electronic applications, Sun et al. (2006) synthesized new ternary lanthanide complexes containing heptafluoro-1-(2-thienyl)hexane-1,3-dionate for near-infrared luminescent studies. This suggests a potential application in telecommunication due to its luminescent properties (Sun et al., 2006).

Environmental Chemistry

In environmental chemistry, Zhao et al. (2013) studied the biotransformation of 6:2 fluorotelomer alcohol in river sediment, which includes the analysis of heptafluorinated compounds. This research is significant for understanding the environmental impact and degradation of such compounds (Zhao et al., 2013).

Future Directions

The future directions for the study and application of “4,4,5,5,6,6,6-Heptafluorohexan-2-one” and similar fluorinated compounds could include further exploration of their synthesis, reactivity, and potential uses. Fluorinated compounds have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties .

properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYZDVVQAKLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382139
Record name 3-(Perfluoropropyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluorohexan-2-one

CAS RN

136909-72-3
Record name 3-(Perfluoropropyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5,6,6,6-Heptafluorohexan-2-one
Reactant of Route 2
4,4,5,5,6,6,6-Heptafluorohexan-2-one
Reactant of Route 3
4,4,5,5,6,6,6-Heptafluorohexan-2-one
Reactant of Route 4
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4,4,5,5,6,6,6-Heptafluorohexan-2-one
Reactant of Route 5
Reactant of Route 5
4,4,5,5,6,6,6-Heptafluorohexan-2-one
Reactant of Route 6
4,4,5,5,6,6,6-Heptafluorohexan-2-one

Citations

For This Compound
2
Citations
IM Vol'pin, MA Kurykin, VA Grinberg, YB Vasil'ev… - Bulletin of the Academy …, 1991 - Springer
The interaction of electrochemically generated radicals in the electrolysis of the perfluorocarboxylic acids R F CF 2 COOH (I), where R F =F (a), CF 3 (b), C 2 F 5 (c), C 3 F 7 (d), C 5 F 11 …
Number of citations: 2 link.springer.com
JP Begue, F Benayoud… - The Journal of Organic …, 1995 - ACS Publications
Fluorinated epoxy ethers 2, 5, 6, and 12 react with Lewis acids to give different ring opening products, depending upon the structure and the experimental conditions. Both nucleophile-…
Number of citations: 25 pubs.acs.org

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